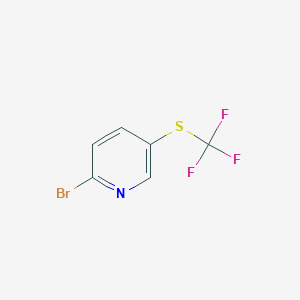

2-Bromo-5-(trifluoromethylthio)pyridine

Description

Properties

IUPAC Name |

2-bromo-5-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZNGQVAAFSENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271658 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-94-5 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)thio]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[(trifluoromethyl)thio]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

Two main strategic routes are employed for the synthesis of 2-bromo-5-(trifluoromethylthio)pyridine:

- Route A: Starting from appropriately substituted pyridine derivatives, followed by halogenation and trifluoromethylthiolation.

- Route B: Functionalization of 2,5-dibromopyridine via selective substitution and trifluoromethylthiolation.

Preparation via 2,5-Dibromopyridine Intermediate and Grignard Reaction

A detailed and industrially feasible preparation method involves the use of 2,5-dibromopyridine as the starting material. This method is adapted from the preparation of related 2-bromo-5-substituted pyridine derivatives and can be modified for trifluoromethylthio substitution.

-

- 2,5-Dibromopyridine is dissolved in an ether solvent such as tetrahydrofuran (THF).

- A Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise at low temperature (0–20 °C) under an inert atmosphere to selectively form an active intermediate at the 5-position.

- Reaction is allowed to proceed for several hours for complete conversion.

Electrophilic Trifluoromethylthiolation:

- The active intermediate is then reacted with a trifluoromethylthiolating agent (e.g., trifluoromethylthiolating reagents like trifluoromethyl disulfide or electrophilic SCF3 sources) to introduce the -SCF3 group at the 5-position.

-

- The reaction mixture is acidified to quench the Grignard reagent and remove excess base.

- Extraction with organic solvents such as toluene or ethyl acetate is performed.

- The product is purified by crystallization from solvents like n-heptane or petroleum ether.

Reaction Conditions and Yields:

- Protective atmosphere (nitrogen or argon) is essential to prevent side reactions.

- Reaction temperatures are maintained between 0 °C and 20 °C during Grignard formation.

- The trifluoromethylthiolation step is conducted at mild temperatures to preserve the bromine substituent.

- Yields typically exceed 70% with high purity (>98%).

Table 1: Typical Reaction Parameters for Grignard and Electrophilic Trifluoromethylthiolation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard Formation | 2,5-Dibromopyridine + Isopropyl MgCl in THF | 0 to 20 | 10–15 hours | - | Inert atmosphere required |

| Trifluoromethylthiolation | Electrophilic SCF3 reagent | 0 to 25 | 1–3 hours | 70–85 | Controlled addition recommended |

| Workup & Purification | Acidification, extraction, crystallization | Room temp | Several hours | - | Purity >98% achievable |

Alternative Synthetic Routes

While direct literature on this compound is limited, related compounds such as 2-bromo-4-(trifluoromethyl)pyridine have been prepared using halogen exchange and trifluoromethylation strategies, which can be adapted.

Halogen Exchange and Bromination:

Starting from 2-chloro-4-(trifluoromethyl)pyridine, bromotrimethylsilane can be used to substitute chlorine with bromine under reflux in propiononitrile solvent, yielding the bromo derivative.Lithiation and Electrophilic Trifluoromethylthiolation:

Lithiation at the 5-position of bromopyridine derivatives using lithium diisopropylamide at low temperature (-78 °C), followed by reaction with electrophilic trifluoromethylthiolating agents, can introduce the -SCF3 group.Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed coupling of 2-bromo-5-halopyridine with trifluoromethylthiolating reagents or trifluoromethylthiolating equivalents under mild conditions can also be employed.

Research Findings and Optimization Notes

- The molar ratio of Grignard reagent to 2,5-dibromopyridine is critical; a ratio of 1:1 to 2:1 is optimal for high yield and selectivity.

- Excess trifluoromethylthiolating reagent ensures complete conversion but must be controlled to prevent side reactions.

- Acidic quenching with hydrochloric or acetic acid to pH 1-4 facilitates removal of residual Grignard reagent and improves purity.

- Solvent choice for crystallization (e.g., n-heptane, toluene) affects crystal quality and yield.

- Protective atmosphere and moisture exclusion are essential to prevent hydrolysis and side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|---|---|

| Grignard + Electrophilic SCF3 | 2,5-Dibromopyridine | Isopropyl MgCl, SCF3 reagent | 0–20 °C, inert atmosphere | 70–85 | >98 | Industrial scale feasible |

| Halogen Exchange + Bromination | 2-Chloro-4-(trifluoromethyl)pyridine | Bromotrimethylsilane | Reflux in propiononitrile | ~90 | High | Laboratory scale |

| Lithiation + SCF3 Introduction | 2-Bromo-pyridine derivative | LDA, electrophilic SCF3 | -78 °C to RT | 60–75 | High | Suitable for small scale |

| Pd-Catalyzed Cross-Coupling | 2-Bromo-5-halopyridine | Pd catalyst, SCF3 source | Room temp to mild heating | 65–80 | High | Synthetic versatility |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethylthio)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of 2-Bromo-5-(trifluoromethylthio)pyridine exhibit potential anticancer properties. For instance, compounds with similar structures have been explored for their ability to inhibit specific cancer cell lines, making them candidates for further drug development.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, contributing to its potential therapeutic effects.

-

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity in Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, which are crucial in forming new carbon-carbon or carbon-nitrogen bonds.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer activity of a series of pyridine derivatives, including this compound. The results demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting that modifications to the trifluoromethylthio group could enhance biological activity.

Case Study 2: Synthesis of Agrochemicals

In agricultural research, this compound was utilized as an intermediate in synthesizing novel agrochemicals. The study highlighted its role in developing compounds with improved efficacy against pests while reducing environmental impact.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Bromination with NBS | High yield, controlled conditions | Requires careful handling of reagents |

| Continuous flow processes | Scalability, efficiency | Initial setup cost |

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Enzyme inhibition |

| Related Pyridine Derivative | A549 (Lung Cancer) | 20 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoromethylthio group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can modulate the activity of target proteins, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃BrF₃N

- CAS RN : 436799-32-5

- Key Differences :

- The trifluoromethyl (-CF₃) group is at position 2, while bromine is at position 5.

- Lacks the sulfur atom in the substituent, reducing lipophilicity compared to the thioether (-S-CF₃) group.

- Reactivity : The electron-withdrawing -CF₃ group activates the ring for nucleophilic substitution, but the absence of sulfur limits its utility in sulfur-mediated biological interactions .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N

- CAS RN: Not explicitly listed (commercially available via Chongqing Chemdad Co., Ltd).

- Key Differences: Additional chlorine substituent at position 3 increases molecular weight (MW = 260.44 g/mol).

- Applications : Chlorine enhances electrophilicity, making it useful in stepwise halogenation reactions for drug discovery .

2-Bromo-5-(trifluoromethoxy)pyridine

- Molecular Formula: C₆H₃BrF₃NO

- CAS RN : 888327-36-4

- Key Differences :

- Contains a trifluoromethoxy (-O-CF₃) group instead of -S-CF₃.

- Oxygen’s higher electronegativity reduces electron-withdrawing effects compared to sulfur.

- Stability : The -O-CF₃ group is less hydrolytically stable than -S-CF₃, limiting its use in aqueous environments .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₅BrF₃N

- CAS RN : 108274-33-5

- Key Differences :

- Bromine is part of a bromomethyl (-CH₂Br) side chain at position 5.

- The -CF₃ group at position 2 enhances steric hindrance.

- Reactivity : The bromomethyl group enables alkylation reactions, expanding its role in polymer chemistry and ligand synthesis .

Comparative Data Table

Biological Activity

2-Bromo-5-(trifluoromethylthio)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBrFNS

Molecular Weight: 241.06 g/mol

CAS Number: 1204234-94-5

The compound features a bromine atom and a trifluoromethylthio group attached to a pyridine ring, which contributes to its distinct reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can engage in halogen bonding, while the trifluoromethylthio group enhances lipophilicity, facilitating membrane permeability. This dual functionality allows the compound to modulate the activity of target proteins through:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as cytochrome P450 (CYP) isoforms. Specifically, it has been identified as a CYP1A2 inhibitor, which plays a critical role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs metabolized by this enzyme .

Anticancer Potential

Studies have explored the potential of this compound in cancer therapy. Its structural characteristics allow it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has been investigated for its effects on apoptosis in various cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. By modulating cytokine production and inhibiting inflammatory mediators, it shows promise in treating conditions characterized by chronic inflammation .

Case Studies

- CYP1A2 Inhibition Study : A study assessed the inhibitory effects of this compound on CYP1A2 using liver microsomes from human subjects. The results indicated a significant reduction in enzyme activity, suggesting potential drug-drug interactions when co-administered with other CYP1A2 substrates.

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Inflammation Model : In animal models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine + trifluoromethylthio group | CYP1A2 inhibition, anticancer effects |

| 2-Chloro-5-(trifluoromethylthio)pyridine | Chlorine + trifluoromethylthio group | Moderate enzyme inhibition |

| 2-Iodo-5-(trifluoromethylthio)pyridine | Iodine + trifluoromethylthio group | Higher lipophilicity but less studied |

Q & A

Q. What strategies resolve contradictions in reported yields for reductive homocoupling reactions?

- Methodological Answer : Solvent choice significantly impacts efficiency. A comparative study in Cyrene™ (biorenewable solvent) vs. DMF showed 15% higher yields in Cyrene™ due to reduced side reactions. Optimize catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) and reaction time (12–24 h) to address variability .

Q. How can this compound serve as a precursor for α-synuclein PET imaging probes?

- Methodological Answer : Radiolabeling via halogen exchange (e.g., ⁶⁸Ga or ¹⁸F) at the bromine site enables PET tracer development. A multi-step protocol involves coupling with thieno[3,2-b]pyridine scaffolds, followed by chelator conjugation (e.g., NOTA or DOTA) for in vivo targeting .

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution at the C2 and C5 positions. The C2 bromine exhibits higher electrophilicity (Fukui f⁻ index = 0.12), favoring SNAr with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.